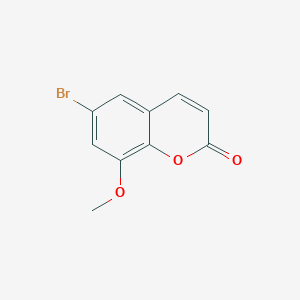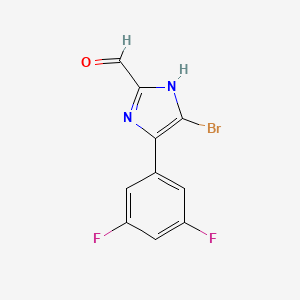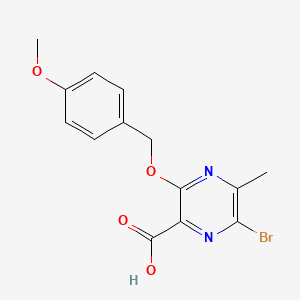
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a pyrazine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the bromine and methoxybenzyl groups. One common synthetic route involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride .
Chemical Reactions Analysis
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxybenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Used as a synthetic intermediate in organic synthesis.
4-Methoxyphenylboronic acid: Known for its applications in Suzuki-Miyaura cross-coupling reactions.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H13BrN2O4 |
|---|---|
Molecular Weight |
353.17 g/mol |
IUPAC Name |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C14H13BrN2O4/c1-8-12(15)17-11(14(18)19)13(16-8)21-7-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
JTKUCKHYMNIFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


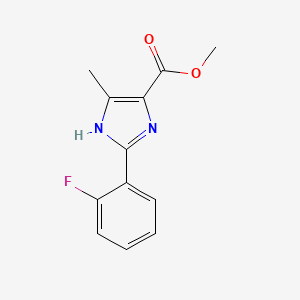
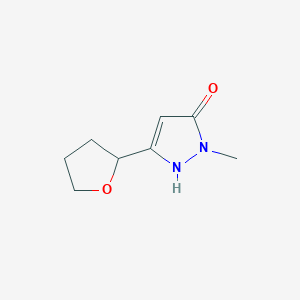
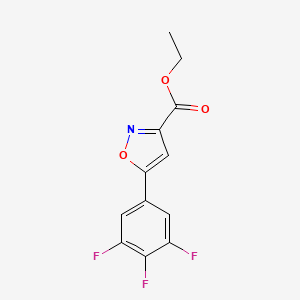
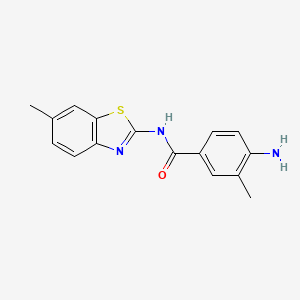
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
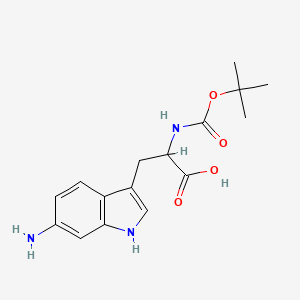
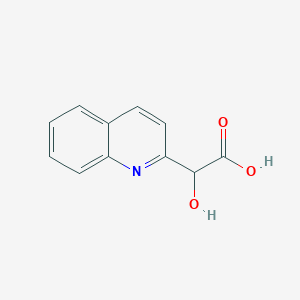

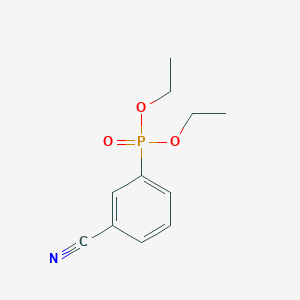
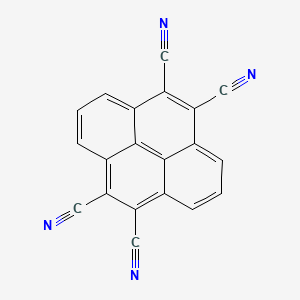
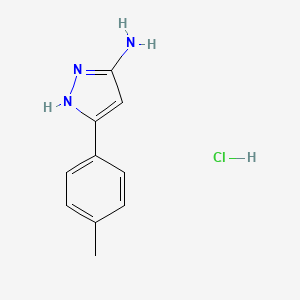
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
